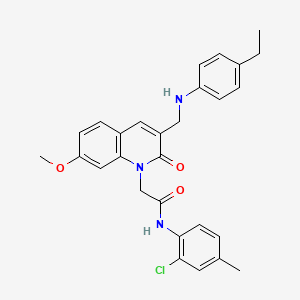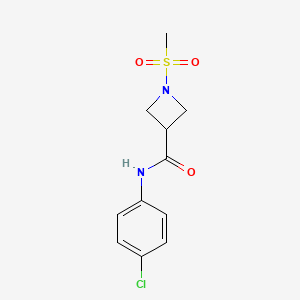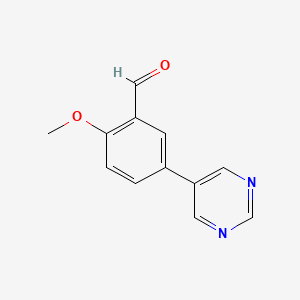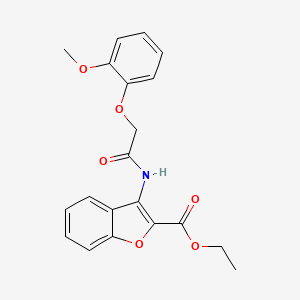![molecular formula C21H23N5 B2377088 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-90-9](/img/structure/B2377088.png)
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups including pyrazole and pyrimidine rings. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings would contribute to the aromaticity of the compound, and the various substituents (isopropyl, methyl, phenyl) would affect the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The pyrazole and pyrimidine rings could potentially undergo electrophilic substitution reactions. The methyl and isopropyl groups could also be involved in reactions, depending on the conditions .
Wissenschaftliche Forschungsanwendungen
- Pyrazole derivatives have demonstrated potent antileishmanial activity. In particular, compound 13 (a hydrazine-coupled pyrazole) displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- The same hydrazine-coupled pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei, the causative agent of malaria. Compound 15 achieved an impressive 90.4% suppression .
- While not directly studied for cancer, pyrazole derivatives have been investigated in medicinal chemistry. Novel derivatives, including those with pyrazole scaffolds, are continuously explored for their cytotoxic effects against cancer cell lines .
- Pyrazoles serve as valuable pharmacophores in drug development due to their diverse biological activities. Researchers explore their potential in designing novel therapeutic agents .
Antileishmanial Activity
Antimalarial Potential
Cancer Research
Drug Discovery
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-13(2)18-12-19(25-15(4)11-14(3)23-25)26-21(22-18)20(16(5)24-26)17-9-7-6-8-10-17/h6-13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDEOKEMNEDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2377021.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one](/img/structure/B2377024.png)
![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2377027.png)